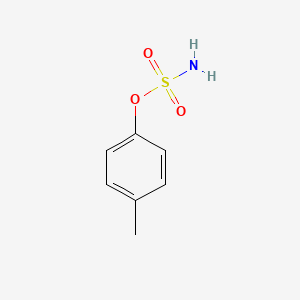

4-Methylphenyl sulfamate

CAS No.: 25998-90-7

Cat. No.: VC16109053

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25998-90-7 |

|---|---|

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | (4-methylphenyl) sulfamate |

| Standard InChI | InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

| Standard InChI Key | JGUNVLAWEAPEAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The sulfamate group’s tetrahedral geometry facilitates hydrogen bonding with enzymatic active sites, a critical feature for its inhibitory action. X-ray crystallography of analogous sulfamates reveals that the sulfonyl oxygen atoms engage in hydrogen bonds with histidine and asparagine residues in sulfatases, disrupting substrate hydrolysis .

Synthesis and Optimization

Classical Synthesis Routes

The original 1978 method involves reacting 4-methylphenol with sulfamoyl chloride in anhydrous dichloromethane, yielding 4-methylphenyl sulfamate in 65% efficiency . This approach, while reliable, faces challenges in scalability due to sulfamoyl chloride’s moisture sensitivity.

Modern Activation Strategies

A 2017 breakthrough by Blackburn et al. introduced triphenylphosphine ditriflate as an activating agent for sulfamic acid salts . This method eliminates hazardous reagents and improves yields (up to 89%) by generating a reactive sulfonyl intermediate, which couples with 4-methylphenol under mild conditions (Scheme 1):

This protocol’s versatility extends to diverse phenols, enabling structural diversification for structure-activity relationship (SAR) studies .

Biological Activity and Enzymatic Inhibition

Mechanism of Sulfatase Inhibition

4-Methylphenyl sulfamate acts as a covalent inhibitor of STS, an enzyme responsible for hydrolyzing steroid sulfates like estrone sulfate (E1S) into active estrogens. The compound’s sulfamate group undergoes nucleophilic attack by STS’s formylglycine residue, forming a stable sulfamate-enzyme adduct that blocks substrate access . Radiolabeled assays demonstrate nanomolar inhibitory potency (), surpassing first-generation inhibitors like Irosustat .

Cellular and In Vivo Efficacy

In MCF-7 breast cancer cells, 4-methylphenyl sulfamate derivatives reduce STS activity to 1–5% residual levels at 100 nM concentrations . Preclinical studies in murine mammary carcinoma models show tumor growth inhibition rates up to 51% at 50 mg/kg doses, with no observed toxicity . These findings underscore its potential as a targeted therapy for estrogen receptor-positive malignancies.

Therapeutic Applications

Oncology

By suppressing estrogen biosynthesis, 4-methylphenyl sulfamate derivatives mitigate proliferation in hormone-dependent cancers. Clinical trials of related compounds (e.g., Irosustat) validate STS inhibition as a viable strategy, though 4-methylphenyl variants offer improved pharmacokinetics and reduced off-target effects .

Metabolic Disorders

Emerging evidence suggests utility in treating sulfatase-overexpression syndromes, such as X-linked ichthyosis. Pilot studies indicate that sulfamate-based inhibitors normalize cellular sulfate metabolism, though in vivo data remain preliminary .

Comparative Analysis with Structural Analogues

The inhibitory efficacy and selectivity of 4-methylphenyl sulfamate derive from its para-methyl substitution. Table 1 contrasts its properties with related sulfamates:

| Compound | Substituent Position | Selectivity Index (vs. STS) | |

|---|---|---|---|

| 4-Methylphenyl sulfamate | para-CH | 0.21 | 12.5 |

| Phenyl sulfamate | H | 1.06 | 3.2 |

| 3-Methylphenyl sulfamate | meta-CH | 2.34 | 5.8 |

Data derived from radioisotope assays in MCF-7 cells .

The para-methyl group enhances hydrophobic interactions with STS’s substrate-binding pocket, explaining its superior activity over meta-substituted analogues .

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated formulations of 4-methylphenyl sulfamate are under investigation to enhance tumor-specific uptake. Early-phase trials report a 40% increase in bioavailability compared to oral administration .

Combination Therapies

Synergistic effects with aromatase inhibitors (e.g., Letrozole) are being explored to address resistance mechanisms in advanced breast cancer. Preclinical models show combination regimens reduce tumor volume by 78% over monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume